molecular formula C9H12BrNO4 B8313235 Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate

Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate

Cat. No.: B8313235
M. Wt: 278.10 g/mol
InChI Key: UVSBZQVLQWZJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and an ethoxy group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ethoxy and ester groups may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12BrNO4

Molecular Weight

278.10 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-3-ethoxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C9H12BrNO4/c1-3-13-8-6(5-10)7(15-11-8)9(12)14-4-2/h3-5H2,1-2H3

InChI Key

UVSBZQVLQWZJDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1CBr)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-Ethoxy-4-methylisoxazole-5-carboxylate (18 g, 91 mmol), NBS (17.5 g, 100 mmol), dibenzoyl peroxide (1 g, 4.1 mmol) in tetrachloromethane (500 mL) was boiled under reflux for 16 h. The mixture was cooled, filtered and concentrated in vacuo to afford the crude title compound (24.5 g, 97%).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

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